Cas no 1021262-68-9 (4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide)

4-(2,6-Dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide is a synthetic small-molecule compound featuring a piperazine-carboxamide core substituted with dimethoxypyrimidine and trimethoxyphenyl groups. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to its ability to interact with biological targets such as kinases or receptors. The methoxy substitutions enhance solubility and metabolic stability, while the pyrimidine and phenyl moieties contribute to selective binding affinity. Its well-defined synthetic pathway allows for high purity and reproducibility, making it suitable for research in drug discovery and biochemical studies. The compound's modular design also permits further derivatization for structure-activity relationship investigations.
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide structure
1021262-68-9 structure
商品名:4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
CAS番号:1021262-68-9
MF:C20H27N5O6
メガワット:433.45828461647
CID:6171158
PubChem ID:42154677

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
    • VU0638514-1
    • F5241-0077
    • 1021262-68-9
    • AKOS024502299
    • インチ: 1S/C20H27N5O6/c1-27-14-10-13(11-15(28-2)18(14)30-4)21-20(26)25-8-6-24(7-9-25)16-12-17(29-3)23-19(22-16)31-5/h10-12H,6-9H2,1-5H3,(H,21,26)
    • InChIKey: KWUUPMQLRLVHLO-UHFFFAOYSA-N
    • ほほえんだ: O=C(NC1C=C(C(=C(C=1)OC)OC)OC)N1CCN(C2C=C(N=C(N=2)OC)OC)CC1

計算された属性

  • せいみつぶんしりょう: 433.19613360g/mol
  • どういたいしつりょう: 433.19613360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 550
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5241-0077-2mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
2mg
$59.0 2023-09-10
Life Chemicals
F5241-0077-10μmol
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
10μmol
$69.0 2023-09-10
Life Chemicals
F5241-0077-40mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
40mg
$140.0 2023-09-10
Life Chemicals
F5241-0077-10mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
10mg
$79.0 2023-09-10
Life Chemicals
F5241-0077-1mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
1mg
$54.0 2023-09-10
Life Chemicals
F5241-0077-4mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
4mg
$66.0 2023-09-10
Life Chemicals
F5241-0077-15mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
15mg
$89.0 2023-09-10
Life Chemicals
F5241-0077-20μmol
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
20μmol
$79.0 2023-09-10
Life Chemicals
F5241-0077-75mg
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
75mg
$208.0 2023-09-10
Life Chemicals
F5241-0077-5μmol
4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide
1021262-68-9
5μmol
$63.0 2023-09-10

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide 関連文献

4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamideに関する追加情報

Introduction to 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide (CAS No. 1021262-68-9)

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide, identified by its CAS number 1021262-68-9, represents a significant advancement in the field of medicinal chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in therapeutic research. The presence of a pyrimidine core linked to a piperazine moiety, further substituted with dimethoxy and trimethoxy aromatic groups, endows it with distinct pharmacophoric properties that make it a promising candidate for drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel pharmaceutical agents. The pyrimidine scaffold is particularly well-documented for its role in various biological processes, including DNA synthesis and enzyme inhibition. In contrast, the piperazine group is frequently incorporated into drug molecules due to its ability to modulate neurotransmitter systems. The combination of these two motifs in 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide suggests potential interactions with multiple targets, which could be exploited for the treatment of complex diseases.

The dimethoxy and trimethoxy substituents on the aromatic ring further enhance the compound's complexity and may contribute to its binding affinity by influencing electronic and steric properties. These modifications are often strategically designed to improve solubility, metabolic stability, and overall bioavailability. The structural features of this compound align with current trends in medicinal chemistry, where multi-target interactions are sought after to achieve synergistic therapeutic effects.

Current research in the field of kinase inhibitors has demonstrated that molecules incorporating pyrimidine and piperazine moieties can exhibit potent activity against various kinases involved in cancer pathways. For instance, derivatives of these scaffolds have shown promise in preclinical studies as inhibitors of tyrosine kinases and serine/threonine kinases. The specific substitution pattern in 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide may confer selectivity for certain kinases over others, making it a valuable tool for investigating signaling pathways.

Moreover, the compound's structural similarity to known pharmacologically active agents suggests that it may exhibit similar or even enhanced biological activity. Computational modeling studies have been instrumental in predicting the binding modes of such molecules to their target proteins. These studies often involve molecular docking simulations to identify potential binding pockets and assess the interaction energy between the ligand and receptor. The results from such simulations can guide further optimization efforts to improve potency and selectivity.

In addition to its potential as an inhibitor of kinases, 4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide may also interact with other enzymes or receptors involved in disease pathways. For example, piperazine derivatives have been reported to modulate GABA receptors and serotonin transporters, which are relevant in treating neurological disorders such as depression and anxiety. The presence of methoxy groups on the aromatic ring may further enhance these interactions by increasing lipophilicity or altering electronic properties.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex core structure efficiently. The use of protecting group strategies is also crucial to prevent unwanted side reactions during synthesis. Once synthesized, rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Pharmacokinetic studies are critical for evaluating the potential therapeutic utility of any new compound. These studies assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox). Advanced techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed for detailed structural elucidation and purity analysis. Additionally, computational methods can predict pharmacokinetic properties based on molecular structure data.

The development of novel drug candidates is a lengthy process that involves extensive preclinical testing before human trials can begin. Preclinical studies typically include cell-based assays to evaluate target engagement followed by animal models to assess efficacy and safety. The data generated from these studies provide valuable insights into the compound's potential as a therapeutic agent and help prioritize candidates for further development.

In conclusion,4-(2,6-dimethoxypyrimidin-4-yl)-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide (CAS No. 1021262-68-9) represents a promising lead compound with significant potential in medicinal chemistry research. Its unique structural features suggest multiple biological activities that could be exploited for therapeutic purposes. Further research is warranted to fully elucidate its pharmacological profile and explore its applications in drug development.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量